molecular formula C20H21N5OS B5087304 N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide

N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide

Cat. No.: B5087304
M. Wt: 379.5 g/mol
InChI Key: IDHCEFVCAUGWCD-UHFFFAOYSA-N
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Description

N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide is a complex organic compound that features a unique combination of imidazole, benzodiazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzodiazole intermediates, followed by their coupling with thiophene-2-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to the formation of imidazolines.

Scientific Research Applications

N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}thiophene-2-carboxamide is unique due to its combination of imidazole, benzodiazole, and thiophene rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-[2-[(2-methylimidazol-1-yl)methyl]-1-propylbenzimidazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-3-9-25-17-7-6-15(22-20(26)18-5-4-11-27-18)12-16(17)23-19(25)13-24-10-8-21-14(24)2/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHCEFVCAUGWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CN4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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